molecular formula C12H15FN2O3 B3325422 Linezolid impurity 3 CAS No. 212325-40-1

Linezolid impurity 3

Cat. No. B3325422
M. Wt: 254.26 g/mol
InChI Key: IKISJVHYIWZBRX-UHFFFAOYSA-N
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Description

Linezolid impurity 3 is an impurity standard of Linezolid . Linezolid is an antibacterial drug used for the treatment of infections caused by Gram-positive bacteria . It belongs to the oxazolidinone class of medicines, which are protein synthesis inhibitors . Linezolid stops the growth and reproduction of bacteria by disrupting the translation of messenger RNA (mRNA) into proteins in the ribosome .


Synthesis Analysis

The synthesis of Linezolid impurities involves the use of defluorinated Linezolid as a raw material . Ester with the carbon atom number less than 6 and water are used as solvents, and alkali metal alkoxide and solid alkali catalyst resin are used as catalysts to react to obtain degraded impurities .


Molecular Structure Analysis

Linezolid has a unique oxazolidinone ring in its chemical structure . This contributes to its efficacy against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .


Chemical Reactions Analysis

Linezolid was found to be stable at 4–6 °C in the whole course of the study whereas at 25 °C it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures . The TPN mixtures demonstrated compatibility with linezolid and suitable stability, which were not affected by time or storage conditions .


Physical And Chemical Properties Analysis

Linezolid demonstrated adequate stability for the preparation of intravenous fluids for clinical administration . By using LC and LC-MS/MS systems it was possible to determine the stability of linezolid and its six impurities .

Scientific Research Applications

1. Development of Advanced Analytical Methods

The development of a stability-indicating LC method for separating Linezolid's potential impurities, degradants, and enantiomer in a single method is a significant application. This method offers the determination of purity of Linezolid in various forms, efficiently separating all related substances of Linezolid along with its chiral impurity, demonstrating its stability-indicating power (Raju, Kutty, Ganesh, & Swamy, 2012).

2. Identification and Characterization of Impurities

Another research application involves the isolation and characterization of unknown impurities in Linezolid. Through techniques like HPLC, IR, NMR, and MS, impurities have been identified and characterized, providing insights into their structures and formation, which is crucial for quality control and understanding the chemical nature of Linezolid (Reddy et al., 2002).

3. Exploring the Impact on Human Cells

Research has also been conducted on the impact of Linezolid on human cells, particularly how it affects mitochondrial protein synthesis. This is vital for understanding the drug's mechanism of action and its potential side effects, such as optic and peripheral neuropathy (De Vriese et al., 2006).

4. Drug Serum Concentration Variability

Studying the variability of Linezolid serum concentrations in critically ill patients has been another area of research. This is important for optimizing dosing strategies to ensure therapeutic efficacy while minimizing risks (Zoller et al., 2014).

5. Chiral HPLC Method Development

The development of chiral HPLC methods for the separation of Linezolid enantiomers is another research application. This method is crucial for ensuring the quality and efficacy of the drug, as it allows for the precise separation and analysis of its enantiomers (Narayana et al., 2003).

Safety And Hazards

Linezolid causes damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The isolation, characterization, and control of impurities in pharmaceutical substances are being reviewed with greater attention based on national regulatory and international guidelines . To ensure the quality of APIs and finished drug products, impurities must be monitored carefully during process development, optimization, and process changeover .

properties

IUPAC Name

methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKISJVHYIWZBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linezolid impurity 3

Synthesis routes and methods

Procedure details

3,4-Difluoronitrobenzene (PREPARATION 1, 24.967 g, 156.94 mmol) is added to a mixture of morpholine (60.0 ml, 688 mmol, 4.38 eq) in THF (30 ml) at −6°. The mixture is permitted to warm to 10° over 2 hrs then maintained at 10° for ½ hr. A mixture of citric acid monohydrate (75 g, 357 mmol, 2.27 eq) in water (365 ml) is added with concomitant exotherm to 28°. The phases are separated and the aqueous washed with toluene (95 ml). The organic phases are washed with water (315 ml), the aqueous back wash extracted with toluene (95 ml) and concentrated under reduced pressure. Toluene (76 ml) and methanol (60 ml) are added followed by palladium on carbon (5%, 50% water wet, 3.1370 g, 0.7371 mmol, 0.00470 eq) and the mixture sealed in a Parr shaker. Hydrogen pressure (40 PSI) is applied and maintained while agitating for 4.5 hrs. The catalyst is then removed by filtration under reduced pressure and washed with toluene (100 ml). The mixture is cooled to 2° and a mixture of aqueous potassium carbonate (47%, 17.1 ml, 85 mmol, 0.54 eq) and water (150 ml) is added. Methyl chloroformate (16.4 ml, 212 mmol, 1.35 eq) is then added while maintaining the temperature at about 3-3.5°. The resultant slurry is permitted to warm to 20-25° and stirred 17 hrs. The mixture is warmed to 75° to give a solution, then cooled to 46°, heptane (333 ml) added, then the mixture cooled to 0°, the precipitate collected by filtration with reduced pressure, washed with heptane (100 ml cooled to 5°) then water (230 ml cooled to 5°) and dried to give the title compound, TLC (silica gel; methanol/methylene chloride, 5/95) Rf=0.74 (one spot); NMR (CDCl3) 3.03, 3.76, 3.86, 6.75, 6.87, 6.98, 7.27; CMR (CDCl3) 51.18, 52.42, 67.03, 107.81, 114.56, 119.00, 133.25, 135.77, 154.07, 155.70,
Quantity
333 mL
Type
solvent
Reaction Step One
Quantity
24.967 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
365 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
16.4 mL
Type
reactant
Reaction Step Six
Quantity
3.137 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Gudisela, G Vaddamanu, N Srinivasu… - Res J Life Sci Bioinform …, 2018 - rjlbpcs.com
First direct synthesis of typical Linezolid degradation impurities (R)-N-(3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl) acetamide and (S)-1-amino-3-(3-fluoro-4-morpho …
Number of citations: 3 www.rjlbpcs.com

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